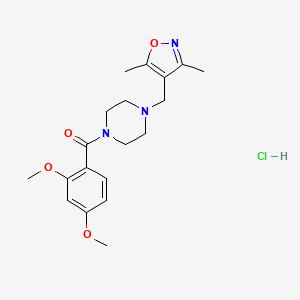

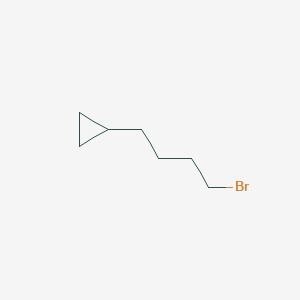

![molecular formula C14H12N4O2S B2936928 N-(2-(2-氧代嘧啶-1(2H)-基)乙基)苯并[d]噻唑-2-甲酰胺 CAS No. 2177060-92-1](/img/structure/B2936928.png)

N-(2-(2-氧代嘧啶-1(2H)-基)乙基)苯并[d]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazole carboxamide derivatives have been identified as important compounds in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .

Synthesis Analysis

These compounds were synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds includes a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include treatment of 2-mercaptoaniline with acid chlorides .科学研究应用

Antidepressant Applications

The benzo[d]thiazole derivatives, including our compound of interest, have been studied for their potential antidepressant effects. In a study, certain derivatives showed a significant decrease in immobility duration in a forced swimming test, indicating potential antidepressant activity . The mechanism is believed to involve the increase of neurotransmitters like serotonin and norepinephrine, which are commonly associated with mood regulation .

Anticonvulsant Effects

These compounds have also been explored for their anticonvulsant properties. In the maximal electroshock seizure test, some derivatives exhibited high anticonvulsant effects with protective indices comparable to those of established medications like phenobarbital or valproate . This suggests that our compound could be a candidate for further research in the development of new anticonvulsant drugs.

Antiviral Potency

Research into 2-pyrimidone analogs, which include the structure of our compound, has shown that they are capable of inhibiting viral infections . These findings open up possibilities for the compound to be used in the treatment of alphavirus infections and other viral diseases, highlighting its antiviral potential.

Synthesis of Marine Natural Products

The synthesis of benzo[d]thiazol derivatives is linked to the production of marine natural products. These compounds have been synthesized from microorganisms found in extreme environments like the Arctic and Antarctic, which are considered valuable pools for natural products . This indicates the compound’s role in the discovery and synthesis of new marine-derived pharmaceuticals.

Neurotransmitter Concentration Modulation

As mentioned under antidepressant applications, the compound’s ability to affect neurotransmitter levels is a significant area of research. This property can be harnessed to develop treatments for various neurological disorders where neurotransmitter imbalance is a factor .

Genomic Composition Studies

The unique genomic composition of microorganisms in polar regions, which produce benzo[d]thiazol derivatives, provides insights into molecular-biological mechanisms and metabolic regulation. Studying these organisms and the compounds they produce, like our compound of interest, can lead to advancements in genomics and bioinformatics .

Secondary Metabolite Research

The compound is part of a broader class of secondary metabolites with diverse structures and biological activities. Research into these metabolites can lead to the discovery of new drugs and a better understanding of ecological interactions and evolutionary biology .

Psychopharmacological Research

Given the compound’s potential effects on mood and seizure control, it is a subject of interest in psychopharmacology. It could contribute to the development of new psychiatric medications that target specific neurotransmitter pathways .

未来方向

属性

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c19-12(13-17-10-4-1-2-5-11(10)21-13)15-7-9-18-8-3-6-16-14(18)20/h1-6,8H,7,9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOYNSRMSYZBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC=NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

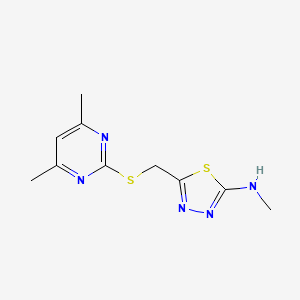

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)

![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2936859.png)

![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)

![methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2936867.png)

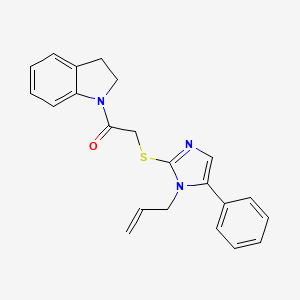

![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)